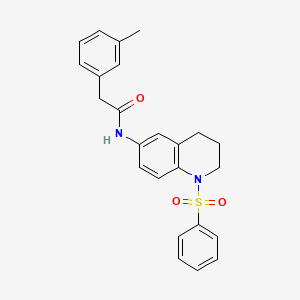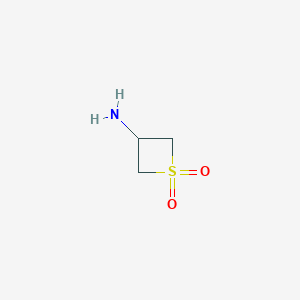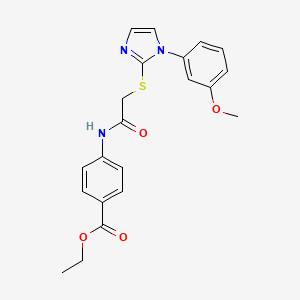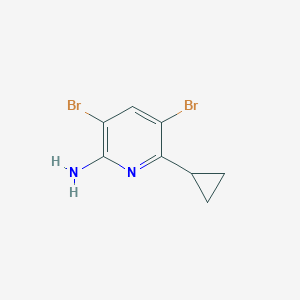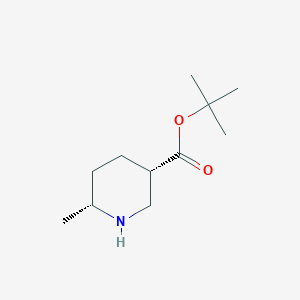![molecular formula C20H19N3O3S B3011720 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 330190-47-1](/img/structure/B3011720.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Quality Control in Medicinal Chemistry
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, as a derivative of 1,3,4-thiadiazole, has shown promise in anticonvulsant research. Studies have demonstrated its significant anticonvulsive activity, leading to its proposal for preclinical studies. A critical step in introducing new medicinal substances like this compound is developing quality control methods. Methods involving IR, UV, and 1H NMR spectroscopy have been developed for its identification, impurity determination, and quantitative analysis (Sych et al., 2018).
Antibacterial Activity
Research has also explored the antibacterial properties of related sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment. These N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides have been evaluated for their activity against bacteria like S. aureus and E. coli, offering insights into potential antimicrobial applications (Rafiee Pour et al., 2019).
Metabolic Pathway Studies
The metabolism of nephro- or hepatotoxic thiazoles, including similar compounds to this compound, has been examined. This research is crucial for understanding the formation of toxic metabolites and their impact on the body (Mizutani et al., 1994).
Photophysical Properties
Studies on phenylbenzoxazole-based organic compounds, which share structural similarities with the compound , have delved into their emission properties and molecular arrangements. This research is valuable for developing materials with specific optical characteristics (Li et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with enzymes such asCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Mode of Action
This could potentially lead to changes in the levels of cortisol and cortisone in the body, impacting various physiological processes .
Biochemical Pathways
cortisol-cortisone shuttle . This could have downstream effects on processes such as inflammation, immune response, and metabolism .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, and their metabolism often involves hepatic enzymes . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
This could have wide-ranging effects, given the roles of these hormones in various physiological processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-20(2,3)15-9-7-13(8-10-15)17-12-27-19(21-17)22-18(24)14-5-4-6-16(11-14)23(25)26/h4-12H,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBOLSXGRKDDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)
